

2-Deoxy-D-glucose-tetraacetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Deoxy-D-glucose-tetraacetate

Cat. No.: B017725

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In-Depth Technical Guide: 2-Deoxy-D-glucosetetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Deoxy-D-glucose-tetraacetate**, a tetra-acetylated derivative of the glucose analog 2-Deoxy-D-glucose (2-DG). This document details its chemical properties, including its CAS number and molecular weight, and summarizes its known biological activities. Particular focus is given to its effects on insulin secretion and its potential mechanisms of action, which may differ from its more extensively studied unesterified counterpart, 2-DG. This guide also presents a putative synthesis protocol and discusses the compound's cellular uptake and metabolism. The information is intended to serve as a valuable resource for researchers in glycobiology, metabolic diseases, and drug development.

Chemical and Physical Properties

2-Deoxy-D-glucose-tetraacetate is a synthetic derivative of 2-Deoxy-D-glucose where the hydroxyl groups are acetylated. This modification significantly alters its polarity and may influence its cell permeability and biological activity.



Property	Value	Citation(s)
CAS Number	69515-91-9	[1]
Molecular Formula	C14H20O9	[1]
Molecular Weight	332.30 g/mol	[1]
Synonyms	2-Deoxy-D-arabino-hexose tetraacetate	
Appearance	White solid (typical)	_
Solubility	Soluble in organic solvents like DMSO and ethanol.	_

Biological Activity and Mechanism of Action

While much of the research has focused on 2-Deoxy-D-glucose (2-DG), studies on **2-Deoxy-D-glucose-tetraacetate** reveal distinct biological effects, particularly concerning insulin secretion.

Dual Effect on Insulin Release

Research on isolated pancreatic islets from both normal and hereditary diabetic rats has demonstrated that **2-Deoxy-D-glucose-tetraacetate** exerts a dual effect on glucose-stimulated insulin release. This effect is concentration-dependent:

- At high concentrations (e.g., 10 mM): It reduces the secretory response to D-glucose.
- At lower concentrations (0.19 to 1.7 mM): It enhances insulin secretion stimulated by D-glucose.

Interestingly, this insulinotropic action at lower concentrations is more pronounced in Goto-Kakizaki rats, a model for non-insulin-dependent diabetes mellitus. This suggests potential therapeutic applications for this compound.

Comparison with 2-Deoxy-D-glucose

The unesterified form, 2-DG, consistently inhibits glucose-induced insulin release in a concentration-dependent manner. In contrast, the tetraacetate derivative, at lower



concentrations, augments insulin secretion. This suggests that the biological effects of monosaccharide polyacetate esters are not solely attributable to the metabolic actions of their carbohydrate component.

Postulated Mechanism of Action

The distinct effects of **2-Deoxy-D-glucose-tetraacetate** compared to 2-DG have led to the hypothesis that the esterified form may not simply act as a prodrug for intracellular 2-DG. It is proposed that monosaccharide esters might be recognized by a specific, yet unidentified, receptor system in pancreatic islet cells. This direct interaction with a receptor could trigger a signaling cascade that modulates insulin secretion, independent of the metabolic pathways inhibited by 2-DG.

Experimental Protocols Synthesis of 2-Deoxy-D-glucose-tetraacetate

While a definitive, publicly available, step-by-step protocol for the synthesis of **2-Deoxy-D-glucose-tetraacetate** is not extensively detailed in the literature, a general method can be inferred from standard carbohydrate chemistry techniques involving the acetylation of 2-Deoxy-D-glucose. The following is a putative protocol based on common laboratory practices:

Materials:

- 2-Deoxy-D-glucose
- Acetic anhydride
- Pyridine (as a catalyst and solvent)
- Dichloromethane (or another suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)



Procedure:

- Dissolution: Dissolve 2-Deoxy-D-glucose in a mixture of pyridine and dichloromethane in a round-bottom flask, under an inert atmosphere (e.g., nitrogen or argon).
- Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with constant stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitoring by TLC is recommended).
- Quenching: Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude 2-Deoxy-D-glucose-tetraacetate by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Cellular Uptake and Metabolism

It is presumed that the acetylated form of 2-DG, being more lipophilic, can more readily cross cell membranes compared to the polar 2-DG molecule. Once inside the cell, it is likely hydrolyzed by intracellular esterases to release 2-Deoxy-D-glucose and acetic acid. The liberated 2-DG can then enter metabolic pathways.

Signaling and Metabolic Pathways



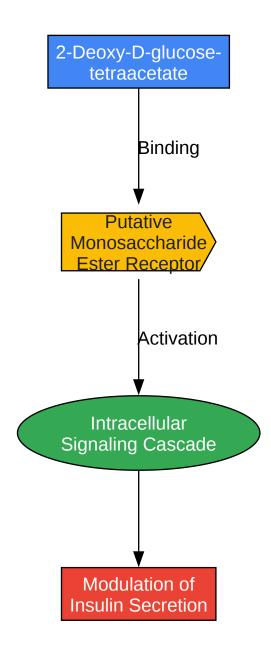
The primary mechanism of action of the intracellularly released 2-DG is the inhibition of glycolysis.

Inhibition of Glycolysis by 2-Deoxy-D-glucose

Once **2-Deoxy-D-glucose-tetraacetate** is deacetylated to 2-DG within the cell, the 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This phosphorylated form cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation. This accumulation competitively inhibits hexokinase, a key regulatory enzyme in the glycolytic pathway, thereby blocking glucose metabolism and ATP production.







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References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [2-Deoxy-D-glucose-tetraacetate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017725#2-deoxy-d-glucose-tetraacetate-cas-number-and-molecular-weight]

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